1-Cyanocyclohexane-1-carboxylic acid

Description

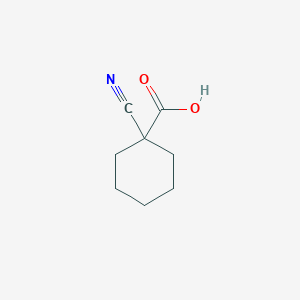

Structure

3D Structure

Properties

IUPAC Name |

1-cyanocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-6-8(7(10)11)4-2-1-3-5-8/h1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEJXQAAWBXLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627227 | |

| Record name | 1-Cyanocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227203-34-1 | |

| Record name | 1-Cyanocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyanocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Cyanocyclohexane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyanocyclohexane-1-carboxylic acid is a valuable bifunctional molecule serving as a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its structure, featuring both a nitrile and a carboxylic acid group on the same quaternary carbon, offers unique reactivity for the construction of complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and handling.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO₂ | |

| Molecular Weight | 153.18 g/mol | |

| CAS Number | 227203-34-1 | |

| Appearance | Solid | |

| IUPAC Name | This compound |

This data is compiled from publicly available chemical databases.

Core Synthetic Strategies

The synthesis of this compound and its precursors primarily revolves around nucleophilic additions to the carbonyl group of cyclohexanone. Two classical named reactions, the Strecker synthesis and the Bucherer-Bergs reaction, provide the foundational routes.

Caption: Overview of Strecker and Bucherer-Bergs pathways from cyclohexanone.

The Strecker Synthesis Pathway

The Strecker synthesis is a two-step method for producing α-amino acids from aldehydes or ketones.[1] In the context of this compound, the reaction starts with cyclohexanone.

Step 1: Formation of 1-Amino-1-cyanocyclohexane (an α-Aminonitrile)

This initial step is a three-component reaction involving cyclohexanone, ammonia, and a cyanide source.[2] While hydrogen cyanide (HCN) can be used, it is highly toxic. A safer and more common laboratory practice involves the in situ generation of HCN from a salt like potassium cyanide (KCN) or sodium cyanide (NaCN) in the presence of a weak acid, such as ammonium chloride (NH₄Cl).[3][4]

Mechanism:

-

Imine Formation: Cyclohexanone reacts with ammonia to form a cyclohexylimine intermediate. The ammonium chloride serves as both a source of ammonia and a mild acid to catalyze the dehydration step.[5]

-

Nucleophilic Attack: The cyanide ion (CN⁻) then acts as a nucleophile, attacking the electrophilic carbon of the imine to form the stable α-aminonitrile, 1-amino-1-cyanocyclohexane.[3]

Caption: Mechanism of α-aminonitrile formation in the Strecker synthesis.

Step 2: Hydrolysis of the α-Aminonitrile

The second stage involves the hydrolysis of the nitrile group of 1-amino-1-cyanocyclohexane to a carboxylic acid. This is typically achieved by heating the aminonitrile in the presence of a strong acid, such as hydrochloric acid (HCl).[3] The amino group is protonated under these conditions, and subsequent nucleophilic attack by water on the nitrile carbon leads to the formation of the carboxylic acid.

The Bucherer-Bergs Reaction Pathway

The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide salt.[6] This pathway offers an alternative route to an intermediate that can be subsequently hydrolyzed to the target acid.

Step 1: Formation of Cyclohexane-spiro-5'-hydantoin

In this one-pot synthesis, cyclohexanone is treated with potassium cyanide and ammonium carbonate.[7]

Mechanism:

-

Cyanohydrin Formation: The reaction is believed to proceed through the initial formation of a cyanohydrin from the reaction of cyclohexanone and cyanide.[6]

-

Reaction with Ammonia: The cyanohydrin then reacts with ammonia (from the decomposition of ammonium carbonate) to form an aminonitrile.

-

Cyclization: The aminonitrile undergoes cyclization with carbon dioxide (also from the decomposition of ammonium carbonate) to form the spiro-hydantoin product.[8]

Caption: Mechanism of hydantoin formation in the Bucherer-Bergs reaction.

Step 2: Hydrolysis of the Hydantoin

The resulting cyclohexane-spiro-5'-hydantoin is then hydrolyzed to yield this compound. This is typically carried out under strong alkaline conditions (e.g., using sodium hydroxide), followed by acidification. The hydrolysis cleaves the hydantoin ring.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis of this compound via the Strecker synthesis pathway, which is often favored for its directness.

Synthesis of 1-Amino-1-cyanocyclohexane

Materials:

-

Cyclohexanone

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN)

-

Methanol

-

Ice

-

Water (deionized)

Procedure:

-

In a well-ventilated fume hood, prepare a solution of ammonium chloride in water.

-

Add cyclohexanone to the ammonium chloride solution with vigorous stirring.

-

In a separate beaker, dissolve potassium cyanide in water. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE).

-

Cool the cyclohexanone/ammonium chloride mixture in an ice bath.

-

Slowly add the potassium cyanide solution to the cooled mixture while maintaining the temperature below 10 °C.

-

Continue stirring the reaction mixture in the ice bath for 2-3 hours, then allow it to warm to room temperature and stir overnight.

-

The product, 1-amino-1-cyanocyclohexane, will separate as an oily layer or a solid precipitate.

-

Isolate the product by filtration or extraction with a suitable organic solvent (e.g., diethyl ether).

-

Wash the isolated product with cold water to remove any unreacted salts.

-

Dry the product under vacuum.

Hydrolysis to this compound

Materials:

-

1-Amino-1-cyanocyclohexane

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (for neutralization)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add the crude 1-amino-1-cyanocyclohexane.

-

Slowly and carefully add concentrated hydrochloric acid to the flask while cooling in an ice bath.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 2-3. The target compound will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., hot water or an ethanol/water mixture) to obtain pure this compound.

-

Dry the purified product in a vacuum oven.

Process Optimization and Considerations

| Parameter | Effect on Strecker Synthesis | Rationale |

| Temperature | Lower temperatures (0-10 °C) for aminonitrile formation favor the reaction and minimize side products. Reflux temperature is required for hydrolysis. | The initial addition of cyanide is exothermic. Controlling the temperature prevents the formation of byproducts. The hydrolysis of the nitrile requires significant energy input. |

| pH | Mildly acidic to neutral conditions are optimal for the initial Strecker reaction. Strongly acidic conditions are required for hydrolysis. | The formation of the imine is favored under these conditions. Strong acid is necessary to catalyze the hydrolysis of the stable nitrile group. |

| Reagent Stoichiometry | A slight excess of the cyanide source and ammonia source can drive the reaction to completion. | Le Châtelier's principle. |

| Reaction Time | Overnight stirring for aminonitrile formation and several hours of reflux for hydrolysis are typically sufficient. | Allows for the reaction to proceed to completion. |

Conclusion

The synthesis of this compound is a well-established process with the Strecker and Bucherer-Bergs reactions providing reliable and scalable pathways. The choice between these routes may depend on the availability of starting materials, desired purity, and scale of the synthesis. Careful control of reaction parameters is crucial for achieving high yields and purity of the final product. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

-

Wikipedia. Strecker amino acid synthesis. [Link]

-

Organic Chemistry Portal. Strecker Synthesis. [Link]

-

ResearchGate. 1: Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids (adapted from Bommarius et al., 1998). [Link]

-

Master Organic Chemistry. Strecker Synthesis. [Link]

-

ACS Omega. Study on the Formation of Glycine by Hydantoin and Its Kinetics. [Link]

-

SciSpace. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

-

Pearson. Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems. [Link]

-

Organic Chemistry Portal. Hydantoin synthesis. [Link]

- Google Patents.

-

PMC. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

-

International Multidisciplinary Journal for Research & Development. HYDROLYTIC PATHWAYS FOR THE SYNTHESIS OF Α-AMINO ACIDS FROM Α-AMINONITRILES. [Link]

-

PubMed. Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. [Link]

-

Journal of Synthetic Chemistry. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]

-

Cambridge University Press. Bucherer-Bergs Reaction. [Link]

-

Canadian Science Publishing. Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. [Link]

Sources

- 1. Strecker Synthesis [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Papain catalysed hydantoin hydrolysis in the synthesis of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

physicochemical properties of 1-Cyanocyclohexane-1-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1-Cyanocyclohexane-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: this compound is a bifunctional organic compound featuring both a nitrile and a carboxylic acid group attached to the same carbon of a cyclohexane ring. This unique structural arrangement makes it a valuable building block in synthetic organic chemistry, particularly in the design and development of novel pharmaceutical agents and complex molecular architectures. Understanding its core physicochemical properties is paramount for its effective application, enabling researchers to predict its behavior in various chemical and biological systems, from reaction kinetics to pharmacokinetic profiles. This guide provides a comprehensive analysis of the known and predicted physicochemical characteristics of this compound, details authoritative experimental protocols for their determination, and offers insights into its handling and safety.

Compound Identification and Structure

Precise identification is the foundation of all chemical research. This compound is a saturated carbocyclic compound distinguished by the geminal substitution of a cyano and a carboxyl group on the cyclohexane scaffold.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 227203-34-1 | [1][2][3] |

| Molecular Formula | C₈H₁₁NO₂ | [1][2] |

| Molecular Weight | 153.18 g/mol | [1] |

| Canonical SMILES | C1CCC(CC1)(C#N)C(=O)O | [1] |

| InChIKey | ISEJXQAAWBXLGB-UHFFFAOYSA-N | [1][2] |

The presence of both a hydrogen bond donor (the carboxylic acid's hydroxyl group) and multiple hydrogen bond acceptors (the nitrile nitrogen and the carboxyl oxygens) imparts a distinct polarity to the molecule, which is balanced by the nonpolar hydrocarbon ring.

Core Physicochemical Properties

The interplay between the molecule's functional groups and its carbocyclic frame dictates its physical and chemical behavior. The following table summarizes key computed and estimated properties, which are crucial for applications in drug discovery and process chemistry.

| Property | Value (Computed/Estimated) | Implication for Drug Development | Source |

| XLogP3-AA (logP) | 1.6 | Indicates moderate lipophilicity, suggesting potential for good membrane permeability. | [1] |

| pKa | Not Experimentally Reported | The carboxylic acid proton is acidic. The adjacent electron-withdrawing cyano group likely lowers the pKa to slightly below the typical ~4.7 for carboxylic acids. Experimental verification is essential. | |

| Polar Surface Area | 61.1 Ų | Suggests good potential for oral bioavailability based on Lipinski's Rule of Five (<140 Ų). | [1] |

| Hydrogen Bond Donors | 1 | [1] | |

| Hydrogen Bond Acceptors | 3 | [1] | |

| Boiling Point | 348.1 ± 35.0 °C at 760 mmHg | Value for 4-cyano isomer; estimate only. High boiling point is expected due to hydrogen bonding. | [4] |

| Density | 1.2 ± 0.1 g/cm³ | Value for 4-cyano isomer; estimate only. | [4] |

Spectroscopic and Analytical Profile

While specific spectral data for this compound is not widely published, its structure allows for a confident prediction of its spectroscopic signatures.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be dominated by the characteristic absorptions of its functional groups. These predictable peaks are invaluable for reaction monitoring and quality control.

-

O–H Stretch: A very broad and strong absorption from 3400–3000 cm⁻¹ is expected, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[5]

-

C–H Stretch: Absorptions between 3000–2850 cm⁻¹ from the aliphatic C-H bonds of the cyclohexane ring.[5]

-

C≡N Stretch: A sharp, medium-intensity peak in the range of 2250–2200 cm⁻¹ confirms the presence of the nitrile group.[5]

-

C=O Stretch: A very strong, sharp absorption around 1710 cm⁻¹ is characteristic of the carbonyl in a saturated carboxylic acid.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The spectrum would show complex, overlapping multiplet signals for the cyclohexane protons in the aliphatic region (approximately 1.2–2.5 ppm). A broad singlet, typically far downfield (>10 ppm), would correspond to the acidic proton of the carboxylic acid.

-

¹³C NMR: Key signals would include the carbonyl carbon (~175-180 ppm), the nitrile carbon (~120 ppm), the two quaternary carbons of the cyclohexane ring, and the remaining methylene carbons of the ring (typically ~20-40 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural clues through fragmentation patterns.

-

Molecular Ion: The molecular ion peak (M⁺) would be observed at an m/z of 153.

-

Key Fragments: Common fragmentation pathways would likely involve the loss of the carboxyl group (-COOH, m/z 45) or the nitrile group (-CN, m/z 26), leading to significant daughter ions.

Experimental Determination of Key Parameters

While computational models provide valuable estimates, experimental data is the gold standard for regulatory submissions and process optimization. The following sections describe authoritative, self-validating protocols for determining critical physicochemical properties.

Protocol: pKa Determination by Potentiometric Titration

Causality: The pKa, or acid dissociation constant, is a direct measure of a compound's acidity in a given solvent. Potentiometric titration is the definitive method for this determination because it measures the change in pH (a direct result of proton dissociation) as a function of added base, allowing for the precise identification of the half-equivalence point where pH equals pKa.

Methodology:

-

Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is low.

-

Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C) and begin stirring. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Acquisition: Record the pH of the solution after each addition of titrant has fully equilibrated.

-

Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the pH value at the point where half of the volume of titrant required to reach the equivalence point (the steepest part of the curve) has been added.

Protocol: LogP Determination by Shake-Flask Method (OECD 107)

Causality: The partition coefficient (LogP) quantifies a molecule's lipophilicity by measuring its differential solubility between an aqueous and an immiscible organic phase (n-octanol). The shake-flask method is the foundational technique because it allows the compound to physically partition between the two phases until equilibrium is reached, providing a direct and reliable measure of its distribution.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate overnight.

-

Solution Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble.

-

Partitioning: In a separatory funnel, combine known volumes of the pre-saturated n-octanol and water. Add a small aliquot of the stock solution.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 15-30 minutes) at a constant temperature to allow for complete partitioning. Let the layers fully separate.

-

Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

-

Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Safety, Handling, and Storage

Due to its chemical nature, this compound requires careful handling to minimize risk to personnel.

GHS Hazard Information: [1][2]* Pictograms: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

Handling Precautions:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [2][6]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat. [2][7]* Safe Handling Practices: Avoid breathing dust, fume, gas, mist, vapors, or spray. [2]Wash hands thoroughly after handling. [7]Do not eat, drink, or smoke when using this product. [2] Storage:

-

Store in a cool, dry, and well-ventilated place. [2]* Keep the container tightly closed and stored away from incompatible materials. [2][7]

Conclusion

This compound presents a profile of moderate lipophilicity and expected aqueous acidity, making it a compound of significant interest for medicinal chemists. Its predicted properties, such as a favorable polar surface area, suggest it is a promising scaffold for developing orally bioavailable drug candidates. However, the lack of extensive experimental data underscores the importance of applying the rigorous analytical protocols detailed in this guide. By systematically determining its pKa, LogP, and solubility, researchers can build a robust data package to confidently guide synthesis, formulation, and further development efforts.

References

-

PubChem. (n.d.). 3-Cyanocyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Cyanocyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. Retrieved from [Link]

Sources

- 1. This compound | C8H11NO2 | CID 22640706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. biosynth.com [biosynth.com]

- 4. Page loading... [guidechem.com]

- 5. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 1-Cyanocyclohexane-1-carboxylic Acid: Synthesis, Characterization, and Medicinal Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1,1-Disubstituted Cyclohexane Scaffold

1-Cyanocyclohexane-1-carboxylic acid (CAS No. 227203-34-1) is a bifunctional organic molecule featuring a cyclohexane ring with a nitrile and a carboxylic acid group attached to the same carbon atom.[1] This geminal disubstitution pattern creates a unique stereoelectronic environment and provides a rigid, three-dimensional scaffold that is of significant interest in medicinal chemistry. The cyclohexane framework is a ubiquitous motif in numerous pharmaceuticals, prized for its ability to orient functional groups in precise spatial arrangements, which can enhance binding affinity and selectivity for biological targets.[2]

The presence of both a nitrile (cyano) and a carboxylic acid group offers synthetic versatility. The carboxylic acid can be readily converted into esters, amides, or other derivatives, while the nitrile group can serve as a precursor for amines, amides, or tetrazoles, which are common bioisosteres for carboxylic acids in drug design.[2][3] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this valuable building block for professionals in drug discovery and development.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

Table 1: Physicochemical Properties of this compound[1]

| Property | Value | Source |

| CAS Number | 227203-34-1 | PubChem[1] |

| Molecular Formula | C₈H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 153.18 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | C1CCC(CC1)(C#N)C(=O)O | PubChem[1] |

| Calculated XLogP3 | 1.6 | PubChem[1] |

Spectroscopic Profile

While specific spectra for this exact compound are not publicly available, a characteristic spectroscopic profile can be predicted based on its functional groups. This information is crucial for reaction monitoring and quality control.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Carboxylic Acid (-COOH) | ~12 ppm (broad singlet) | The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding.[4][5] |

| Cyclohexane (-CH₂-) | 1.5 - 2.5 ppm (multiplets) | Protons on the cyclohexane ring will appear as complex, overlapping multiplets. | |

| ¹³C NMR | Carboxylic Acid (-C OOH) | 165 - 185 ppm | The carbonyl carbon is significantly deshielded.[6] |

| Nitrile (-C N) | 115 - 125 ppm | The sp-hybridized carbon of the nitrile group appears in this characteristic downfield region.[6] | |

| Quaternary Carbon (-C (CN)COOH) | 40 - 60 ppm | The sp³ carbon attached to two electron-withdrawing groups. | |

| Cyclohexane (-C H₂-) | 20 - 40 ppm | Aliphatic carbons of the cyclohexane ring. | |

| IR Spectroscopy | Carboxylic Acid O-H Stretch | 2500 - 3300 cm⁻¹ (very broad) | Characteristic broad absorption due to hydrogen bonding.[7] |

| Nitrile C≡N Stretch | ~2250 cm⁻¹ (sharp, medium intensity) | A highly diagnostic absorption for the nitrile functional group.[7] | |

| Carbonyl C=O Stretch | ~1710 cm⁻¹ (strong) | Typical for a hydrogen-bonded carboxylic acid dimer.[7] |

Proposed Synthesis Pathway

Diagram 2: Proposed Synthesis Workflow

Caption: A proposed multi-step synthesis route.

Experimental Protocol: A Plausible Strecker-Based Synthesis

This protocol is a scientifically informed projection based on established chemical principles.[4][7][8] Researchers should perform appropriate small-scale trials and optimization.

Part A: Synthesis of 1-Aminocyclohexane-1-carbonitrile

-

Reaction Setup: In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stirrer and an addition funnel.

-

Reagent Charging: To the flask, add a solution of ammonium chloride (NH₄Cl, 1.1 eq) in 100 mL of water. Add a solution of potassium cyanide (KCN, 1.1 eq) in 50 mL of water. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment. Acidification will release toxic HCN gas.

-

Addition of Ketone: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add cyclohexanone (1.0 eq) dropwise from the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 24 hours. The formation of a white precipitate (the product) should be observed.

-

Workup: Cool the mixture in an ice bath, and collect the solid product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold diethyl ether to aid in drying. Dry the product under vacuum to yield 1-aminocyclohexane-1-carbonitrile.

Causality: The reaction proceeds via the formation of an iminium ion from cyclohexanone and ammonia (from NH₄Cl). The highly nucleophilic cyanide ion then attacks the electrophilic iminium carbon to form the stable α-aminonitrile.[8]

Part B: Hydrolysis to 1-Aminocyclohexane-1-carboxylic Acid

-

Reaction Setup: In a fume hood, add the crude 1-aminocyclohexane-1-carbonitrile from Part A to a round-bottom flask equipped with a reflux condenser.

-

Acid Hydrolysis: Carefully add a 50% aqueous solution of sulfuric acid (H₂SO₄). Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the solution with a concentrated ammonium hydroxide solution to a pH of ~7. The amino acid product will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a water/ethanol mixture to obtain pure 1-aminocyclohexane-1-carboxylic acid.

Causality: Under strong acidic conditions and heat, the nitrile group undergoes hydrolysis, first to a primary amide and then to a carboxylic acid, releasing ammonia (as ammonium sulfate).[7]

Part C: Conversion to this compound

This step is a variation of the Sandmeyer reaction.

-

Diazotization: Dissolve the 1-aminocyclohexane-1-carboxylic acid in cold aqueous HCl. Cool the solution to 0-5 °C and slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C. This forms the unstable diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in aqueous KCN. Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (N₂ gas) will be observed.

-

Reaction and Workup: Allow the reaction to stir at room temperature for several hours. Acidify the mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 1,1-disubstituted cyclohexane core of the title compound is a valuable scaffold in medicinal chemistry, particularly for targeting the central nervous system (CNS). The rigid cyclohexane ring limits conformational flexibility, which can lead to higher binding affinity and selectivity for a specific biological target.

Core Scaffold for Anticonvulsant Agents

A key application of this molecular framework is in the synthesis of spirohydantoins. The Bucherer-Bergs reaction, which is mechanistically similar to the Strecker synthesis, converts ketones like cyclohexanone into spirohydantoins. These compounds are structurally related to the well-known anticonvulsant drug Phenytoin.

Research has demonstrated that piperidinespirohydantoins, derived from substituted piperidin-4-ones (which share the core spirocyclic structure), exhibit significant anticonvulsant activity in maximal electroshock (MES) induced seizure models in rats.[5] Some derivatives showed protective efficacy comparable to or even exceeding that of Phenytoin.[5] The this compound scaffold serves as a direct precursor to such spirocyclic systems, where the nitrile and carboxylic acid can be transformed into the hydantoin ring.

Diagram 3: Relevance to Spirohydantoin Anticonvulsants

Caption: Link between the core scaffold and anticonvulsant drugs.

Building Block for CNS-Active Compounds

The 2-arylethylamine moiety is a common structural feature in compounds active in the CNS. Spiro-fused hydantoins derived from cyclic ketones can incorporate this feature, leading to molecules with affinity for various CNS receptors.[9] For instance, spirohydantoin derivatives have been synthesized and evaluated for their binding affinity to serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) and dopamine (D₂) receptors, which are important targets for treating depression, anxiety, and psychosis.[10] this compound provides a versatile starting point for creating libraries of such spirocyclic compounds for screening against a wide range of neurological targets.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling the compound in a well-ventilated chemical fume hood.[9]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic building block for constructing complex, three-dimensional molecules with significant potential in drug discovery. Its rigid cyclohexane core and versatile geminal nitrile and carboxylic acid functionalities make it an ideal starting point for exploring novel chemical space, particularly in the development of CNS-active agents such as anticonvulsants. The proposed synthesis, based on the robust Strecker reaction, offers a plausible and scalable route for its preparation. As the demand for novel therapeutic agents with improved efficacy and safety profiles continues to grow, scaffolds like this compound will remain essential tools for medicinal chemists and drug development professionals.

References

-

Master Organic Chemistry. (n.d.). The Strecker Synthesis. Retrieved from [Link][7]

-

Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][4]

-

Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][6]

-

Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link][8]

-

ResearchGate. (2025). Design and Synthesis of 1,1-disubstituted-1-Silacycloalkane-based Compound Libraries. Retrieved from [Link]

-

ResearchGate. (2025). New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. Retrieved from [Link]

-

JSciMed Central. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. Retrieved from [Link][5]

-

PubMed. (1977). Synthesis and pharmacological screening of certain spiro compounds. Retrieved from [Link][11]

-

Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

- Google Patents. (n.d.). CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.

-

ResearchGate. (2025). Application of 1-Aminocycohexane Carboxylic Acid to Protein Nanostructure Computer Design. Retrieved from [Link]

-

OSTI.GOV. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Retrieved from [Link]

-

Bentham Science. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link][2]

- Google Patents. (n.d.). JP2008260757A - Process for producing 4-cyanocyclohexane-1-carboxylic acid.

-

PubMed. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link][3]

- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

-

Chemistry World. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyanocyclohexane-1-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Aminocyclohexanecarboxylic acid. Retrieved from [Link]

-

PubMed. (2025). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Retrieved from [Link]

-

RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Retrieved from [Link][9]

-

National Institutes of Health. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Retrieved from [Link]

-

YouTube. (2020, December 6). Conformational analysis of 1,1-disubstituted cyclohexane. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. Retrieved from [Link]

-

Semantic Scholar. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Retrieved from [Link]

-

MDPI. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Retrieved from [Link]

Sources

- 1. This compound | C8H11NO2 | CID 22640706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strecker Synthesis [organic-chemistry.org]

- 5. jscimedcentral.com [jscimedcentral.com]

- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and pharmacological screening of certain spiro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 1-Cyanocyclohexane-1-carboxylic Acid

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of ensuring safety, efficacy, and intellectual property. 1-Cyanocyclohexane-1-carboxylic acid (C₈H₁₁NO₂) is a fascinating bifunctional molecule, incorporating both a nitrile and a carboxylic acid moiety on a quaternary benzylic carbon. This arrangement presents a unique spectroscopic puzzle. This in-depth guide provides a comprehensive, multi-technique approach to the structural elucidation of this molecule, moving beyond a simple recitation of methods to explain the underlying scientific rationale for each step in the analytical workflow. We will explore how a combination of spectroscopic and spectrometric techniques can be synergistically employed to build a complete and validated structural picture, a process vital for regulatory submission and rational drug design.

Chapter 1: Foundational Analysis - Molecular Formula and Unsaturation

Before embarking on advanced spectroscopic analysis, the foundational step is to confirm the molecular formula and determine the degree of unsaturation. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Molecular Formula: C₈H₁₁NO₂ Molecular Weight: 153.18 g/mol Exact Mass: 153.078978594 Da[1]

The degree of unsaturation (DoU), or the index of hydrogen deficiency, provides the first clue about the presence of rings or multiple bonds. It is calculated using the formula:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

For C₈H₁₁NO₂: DoU = 8 + 1 - (11/2) + (1/2) = 4

A DoU of 4 immediately suggests the presence of structural features such as a benzene ring. However, in this case, it is accounted for by one ring (the cyclohexane), one C=O double bond (from the carboxylic acid), and two C≡N triple bonds (from the nitrile group, where a triple bond counts as two degrees of unsaturation).

Chapter 2: Functional Group Identification via Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show several characteristic absorption bands.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Bond Vibration | Expected Appearance |

| 3300-2500 | Carboxylic Acid | O-H stretch | Very broad, strong |

| ~2940 and ~2860 | Alkane C-H | C-H stretch | Medium to strong, sharp |

| ~2250 | Nitrile | C≡N stretch | Sharp, medium intensity[2] |

| ~1710 | Carboxylic Acid | C=O stretch | Strong, sharp[3] |

| 1320-1210 | Carboxylic Acid | C-O stretch | Medium intensity[4] |

The most telling features would be the extremely broad O-H stretch, characteristic of a hydrogen-bonded carboxylic acid dimer, and the sharp C≡N stretch, which appears in a relatively uncluttered region of the spectrum.[3][4]

Chapter 3: Unraveling the Carbon Skeleton with ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon environments within the molecule. Due to the molecule's symmetry, we expect to see fewer than 8 distinct carbon signals.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | 175-185 | The carbonyl carbon of a saturated carboxylic acid is highly deshielded.[5] |

| C≡N (Nitrile) | 118-125 | The sp-hybridized carbon of the nitrile group appears in this characteristic range.[2] |

| C1 (Quaternary) | 45-55 | This quaternary carbon is attached to two electron-withdrawing groups, shifting it downfield. |

| C2, C6 | 30-40 | Methylene carbons adjacent to the substituted carbon. |

| C3, C5 | 24-28 | Methylene carbons beta to the substituted carbon. |

| C4 | 25-30 | The methylene carbon gamma to the substituted carbon. |

Protocol: 1D ¹³C NMR and DEPT

A standard workflow involves acquiring a proton-decoupled ¹³C spectrum followed by Distortionless Enhancement by Polarization Transfer (DEPT) experiments to differentiate between carbon types.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 20-50 mg of the purified compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹³C Spectrum Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. This will show a signal for every unique carbon atom.

-

DEPT-135 Acquisition: Run a DEPT-135 experiment. In this spectrum, CH₃ and CH groups will appear as positive signals, while CH₂ groups will appear as negative signals. Quaternary carbons will be absent.

-

DEPT-90 Acquisition: Run a DEPT-90 experiment, which will only show signals for CH groups. For this molecule, no signals are expected.

-

Data Analysis: Correlate the signals from the ¹³C and DEPT spectra to assign the multiplicity of each carbon resonance.

The DEPT-135 spectrum for this compound is expected to show three negative signals, corresponding to the three pairs of equivalent methylene (CH₂) groups in the cyclohexane ring. The quaternary C1, the nitrile carbon, and the carboxylic carbon will be absent in the DEPT spectra.

Chapter 4: Mapping Proton Environments with ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment, number, and connectivity of protons.

Predicted ¹H NMR Chemical Shifts and Multiplicities:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -COOH | 10-13 | Broad singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and often exchanges, leading to a broad signal.[5] This signal will disappear upon D₂O exchange. |

| H2ax, H6ax | 2.1-2.4 | Multiplet | 2H | Axial protons adjacent to the electron-withdrawing substituents will be deshielded. |

| H2eq, H6eq | 1.8-2.1 | Multiplet | 2H | Equatorial protons adjacent to the substituents. |

| H3, H4, H5 | 1.2-1.9 | Overlapping multiplets | 6H | Protons of the remaining methylene groups in the cyclohexane ring, typically appearing as a complex, overlapping signal region. |

The cyclohexane ring exists in a dynamic equilibrium of chair conformations. Due to the steric bulk of the substituents at C1, the ring protons will give rise to complex, overlapping multiplets that may be difficult to resolve fully in a 1D spectrum.

Chapter 5: Connecting the Pieces with 2D NMR Spectroscopy

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex proton and carbon signals and confirming the overall connectivity of the molecule.

HSQC: Correlating Protons and Carbons

The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms. This experiment is crucial for definitively linking the proton signals of the cyclohexane ring to their corresponding carbon signals.

HMBC: Probing Long-Range Connectivity

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for this structure, as it reveals correlations between protons and carbons over two to three bonds. This is the key to identifying the quaternary carbon (C1) and confirming the attachment of the functional groups.

Key Expected HMBC Correlations:

-

H2/H6 to C1: A correlation from the protons at C2 and C6 to the quaternary carbon C1 will firmly establish their proximity.

-

H2/H6 to C≡N: A three-bond correlation from the H2/H6 protons to the nitrile carbon will confirm the connectivity of the cyano group.

-

H2/H6 to C=O: A three-bond correlation from the H2/H6 protons to the carboxylic carbon will confirm the connectivity of the carboxylic acid group.

-

H2/H6 to C3/C5 and C4: Correlations within the cyclohexane ring will help to trace the carbon skeleton.

Visualization: HMBC Connectivity Workflow

The logical flow of information from the HMBC experiment is critical for assembling the final structure.

Caption: Key HMBC correlations for this compound.

Chapter 6: Mass Spectrometry - Fragmentation and Confirmation

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to further support the proposed structure. A GC-MS spectrum is available for this compound.[1]

Expected Fragmentation Pathways:

-

Loss of H₂O (m/z 135): Dehydration from the carboxylic acid group.

-

Loss of COOH (m/z 108): Loss of the carboxyl group as a radical.

-

Loss of HCN (m/z 126): Elimination of hydrogen cyanide.

-

McLafferty Rearrangement: While less common for the free acid, ester derivatives could show characteristic rearrangements.

The fragmentation pattern will provide pieces of the structural puzzle that can be reassembled to confirm the connectivity.

Chapter 7: The Definitive Answer - Single-Crystal X-ray Crystallography

While the combination of NMR and MS provides a robust structural hypothesis, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure, including stereochemistry and solid-state conformation.

Protocol: X-ray Crystallography

Step-by-Step Methodology:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen on an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters against the experimental data until a final, validated structure is obtained.

The resulting crystal structure would confirm the cyclohexane ring conformation (likely a chair) and the precise bond lengths and angles of the entire molecule.

Chapter 8: A Holistic Workflow for Structure Elucidation

The elucidation of this compound is a process of logical deduction, where each analytical technique provides a layer of information that builds upon the last.

Sources

- 1. This compound | C8H11NO2 | CID 22640706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility of 1-Cyanocyclohexane-1-carboxylic acid in Organic Solvents

Executive Summary

1-Cyanocyclohexane-1-carboxylic acid is a bifunctional molecule featuring a polar carboxylic acid group, a polar nitrile group, and a non-polar cyclohexane backbone. This unique structure imparts a complex solubility profile that is critical to its application in chemical synthesis, purification, and formulation, particularly within the pharmaceutical and drug development sectors. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a robust understanding of its physicochemical properties allows for accurate solubility prediction and the design of effective experimental determination protocols. This guide provides a theoretical framework for understanding the solubility of this compound, a predicted qualitative solubility profile across a range of common organic solvents, and a detailed, field-proven methodology for its precise experimental quantification.

Physicochemical Profile of this compound

A thorough understanding of a molecule's physical and chemical properties is the foundation for predicting its behavior in solution.

-

IUPAC Name: this compound[1]

-

CAS Number: 227203-34-1[1]

-

Structure:

-

Carboxylic Acid Group (-COOH): A highly polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This functional group is known to enhance solubility in polar, protic solvents and allows for deprotonation in basic media to form highly soluble carboxylate salts.[3]

-

Nitrile Group (-C≡N): A strongly polar, aprotic group. The electronegative nitrogen atom and the triple bond create a significant dipole moment, contributing to solubility in polar solvents.[4][5][6]

-

Cyclohexane Ring: A non-polar, lipophilic aliphatic ring that dominates the molecule's steric bulk. This moiety enhances solubility in non-polar, hydrocarbon-based solvents.

-

The solubility of this molecule is therefore determined by the interplay between the hydrophilic character of its two polar functional groups and the lipophilic nature of its carbocyclic core.

Theoretical Principles and Predicted Solubility Profile

The guiding principle of solubility is "like dissolves like," which holds that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[3][7]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in strong hydrogen bonding. The carboxylic acid group will be the primary driver of solubility in these solvents, with the nitrile group providing a secondary contribution. However, the non-polar cyclohexane ring will limit miscibility. In water, solubility is expected to be low to moderate, but will significantly increase in aqueous basic solutions (e.g., 5% NaOH, 5% NaHCO₃) due to the formation of the highly polar sodium 1-cyanocyclohexane-1-carboxylate salt.[3][8]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents have significant dipole moments but do not act as hydrogen bond donors. They will effectively solvate the polar nitrile group and, to a lesser extent, the carbonyl of the carboxylic acid. Good solubility is predicted in these solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Solubility in these solvents will be driven by the non-polar cyclohexane ring through van der Waals interactions. The highly polar functional groups will antagonize solubility. Therefore, the compound is expected to have low to negligible solubility in very non-polar solvents like hexane, with slightly better solubility in solvents with some minimal polarity like diethyl ether or aromatic character like toluene.

Predicted Qualitative Solubility Table

| Solvent | Solvent Type | Key Interaction | Predicted Solubility |

| Water | Polar Protic | Hydrogen Bonding | Low to Moderate |

| 5% aq. NaOH | Aqueous Base | Ion Formation | High |

| Methanol | Polar Protic | Hydrogen Bonding | High |

| Ethanol | Polar Protic | Hydrogen Bonding | High |

| Acetone | Polar Aprotic | Dipole-Dipole | High |

| Acetonitrile | Polar Aprotic | Dipole-Dipole | Moderate to High |

| Ethyl Acetate | Polar Aprotic | Dipole-Dipole | Moderate |

| Dichloromethane | Polar Aprotic | Dipole-Dipole | Moderate |

| Toluene | Non-Polar Aromatic | Van der Waals | Low |

| Hexane | Non-Polar Aliphatic | Van der Waals | Very Low / Insoluble |

Molecular Interaction Diagram

The diagram below illustrates the competing interactions that govern the solubility of this compound.

Caption: Intermolecular forces between the solute and representative solvents.

A Practical Guide to Experimental Solubility Determination

For research and development applications, precise, quantitative solubility data is essential. The following protocol describes a robust isothermal equilibrium method for this purpose. This method is considered a gold standard as it ensures the solution has reached true saturation, providing reliable and reproducible data.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials and Reagents

-

Analyte: this compound (purity >98%)

-

Solvents: HPLC-grade or equivalent high-purity organic solvents

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Scintillation vials (e.g., 20 mL) with PTFE-lined caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gravimetric analysis setup (evaporating dish, vacuum oven).

-

Experimental Protocol: Isothermal Equilibrium Method

-

Preparation: Add an excess amount of solid this compound to a pre-weighed scintillation vial. The key is to ensure that undissolved solid remains at equilibrium. A starting point is ~100 mg of solid to 5 mL of solvent.

-

Solvent Addition: Accurately add a known volume or mass of the selected solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the slurry to agitate for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended; 48-72 hours is ideal to ensure equilibrium is fully established.

-

Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle for at least 2 hours in the same temperature-controlled environment. This prevents temperature fluctuations from altering the solubility.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. This step is critical to remove all particulate matter.

-

Quantification (HPLC Method - Recommended):

-

Accurately dilute a known mass or volume of the saturated solution with a suitable mobile phase.

-

Prepare a series of calibration standards of the compound with known concentrations.

-

Analyze the standards and the diluted sample by HPLC.

-

Calculate the concentration of the saturated solution using the calibration curve.

-

-

Quantification (Gravimetric Method - Alternative):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

-

Once all solvent is removed, weigh the vial containing the solid residue.

-

Calculate the mass of the dissolved solid and express solubility as g/100mL or mg/mL.

-

Workflow for Solubility Determination

Caption: Step-by-step workflow for the isothermal equilibrium solubility method.

Conclusion

This compound presents a nuanced solubility profile governed by the balance of its polar functional groups and non-polar core. While quantitative data is sparse, a predictive assessment based on fundamental chemical principles provides a strong framework for solvent selection. High solubility is anticipated in polar solvents, particularly those capable of hydrogen bonding like methanol and acetone, while poor solubility is expected in non-polar aliphatic solvents like hexane. For mission-critical applications in research and drug development, the detailed isothermal equilibrium protocol provided herein offers a reliable and authoritative method for generating the precise data required for process optimization, formulation design, and successful project outcomes.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from a valid URL.[1]

-

LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from a valid URL.[4]

-

Lamar University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a valid URL.[3]

-

Guidechem. (n.d.). 4-Cyanocyclohexane-1-carboxylic acid 4848-16-2. Retrieved from a valid URL.[9]

-

University of Malaya. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a valid URL.[10]

-

BYJU'S. (n.d.). Nitriles- Structure. Retrieved from a valid URL.[5]

-

University of Malaya. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a valid URL.[8]

-

Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. Retrieved from a valid URL.[11]

-

R Discovery. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from a valid URL.[12]

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET - Cyclohexanecarboxylic acid. Retrieved from a valid URL.

-

MedChemExpress. (2025). trans-4-Cyanocyclohexane-1-carboxylic acid-SDS. Retrieved from a valid URL.[13]

-

TCI Chemicals. (2025). SAFETY DATA SHEET - 1-Cyclohexene-1-carboxylic Acid. Retrieved from a valid URL.[14]

-

Echemi. (2024). 227203-34-1 this compound. Retrieved from a valid URL.[2]

-

Vibrant Pharma Inc. (n.d.). 1-Cyano-cyclohexanecarboxylic acid ethyl ester; Ethyl 1-cyanocyclohexane-1-carboxylate. Retrieved from a valid URL.[15]

-

Fisher Scientific. (2025). SAFETY DATA SHEET - Cyclohex-3-ene-1-carboxylic acid. Retrieved from a valid URL.[16]

-

PubChem. (n.d.). 2-Cyanocyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from a valid URL.[17]

-

LibreTexts Chemistry. (2023). Solubility and Factors Affecting Solubility. Retrieved from a valid URL.[7]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from a valid URL.

-

ResearchGate. (n.d.). Application to carboxylic acid‐containing drugs and natural products. Retrieved from a valid URL.[18]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from a valid URL.[19]

-

Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from a valid URL.[20]

-

UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from a valid URL.[21]

-

GeeksforGeeks. (2025). Uses of Carboxylic Acid. Retrieved from a valid URL.[22]

-

Wikipedia. (n.d.). Nitrile. Retrieved from a valid URL.[6]

-

LibreTexts Chemistry. (2020). 15.4: Physical Properties of Carboxylic Acids. Retrieved from a valid URL.[23]

-

CORE. (2010). Organic Solvent Solubility Data Book. Retrieved from a valid URL.[24]

Sources

- 1. This compound | C8H11NO2 | CID 22640706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chem.ws [chem.ws]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. Nitrile - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. Page loading... [wap.guidechem.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. vibrantpharma.com [vibrantpharma.com]

- 16. fishersci.com [fishersci.com]

- 17. 2-Cyanocyclohexane-1-carboxylic acid | C8H11NO2 | CID 13277737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 20. application.wiley-vch.de [application.wiley-vch.de]

- 21. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 22. Uses of Carboxylic Acid - GeeksforGeeks [geeksforgeeks.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. files.core.ac.uk [files.core.ac.uk]

An In-Depth Technical Guide to 1-Cyanocyclohexane-1-carboxylic acid: Discovery, Synthesis, and Pharmaceutical Significance

This guide provides a comprehensive technical overview of 1-Cyanocyclohexane-1-carboxylic acid, a pivotal intermediate in modern organic synthesis and pharmaceutical development. We will delve into its historical context, explore the evolution of its synthetic methodologies from classic name reactions to patented industrial processes, and illuminate its critical role in the production of valuable active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile molecule.

Introduction and Physicochemical Properties

This compound is a bifunctional organic compound featuring both a nitrile and a carboxylic acid group attached to the same carbon atom of a cyclohexane ring.[1] This unique structural arrangement makes it a valuable building block in organic synthesis.[2] Its isomers, particularly 4-cyanocyclohexane-1-carboxylic acid, are of significant industrial importance.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₁₁NO₂ | [3] |

| Molecular Weight | 153.18 g/mol | [1] |

| CAS Number | 227203-34-1 | [3] |

Historical Perspective and Plausible Discovery

While a singular, definitive publication detailing the initial "discovery" of this compound is not readily apparent in the historical literature, its conceptual origins can be traced to the foundational work on cyanohydrin and amino acid synthesis in the late 19th and early 20th centuries. The methods developed during this era, most notably the Strecker and Bucherer-Bergs reactions, provided the chemical logic for synthesizing α-substituted cyano compounds. It is highly probable that this compound was first synthesized as an academic curiosity or as part of broader investigations into the reactivity of cyclic ketones long before its specific pharmaceutical applications were realized.

Synthesis Methodologies: From Classic Reactions to Modern Industrial Processes

The synthesis of this compound and its isomers relies on well-established organic transformations. The choice of starting material and reaction sequence can be adapted to favor the desired isomer.

The Bucherer-Bergs Reaction: A Classic Approach

The Bucherer-Bergs reaction, a multicomponent reaction involving a ketone, cyanide, and ammonium carbonate, offers a plausible historical route to a precursor of this compound. This reaction typically yields a hydantoin, which can then be hydrolyzed to the corresponding amino acid. A modification of this approach can be envisioned for the synthesis of the target molecule.

Conceptual Workflow: Bucherer-Bergs Approach

Caption: Conceptual workflow for a Bucherer-Bergs-type synthesis.

While the direct product of the Bucherer-Bergs reaction is an amino acid, the reaction highlights the feasibility of nucleophilic addition of cyanide to a cyclohexanone precursor.

The Strecker Synthesis: A Pathway to α-Aminonitriles

The Strecker synthesis provides a direct route to α-aminonitriles from ketones. This method involves the reaction of a ketone with an amine and a cyanide source. The resulting α-aminonitrile can then be hydrolyzed to the corresponding amino acid. While the classic Strecker synthesis yields an amino-functionalized product, a variation starting from a cyanohydrin intermediate is a key conceptual step towards this compound.

Reaction Scheme: Strecker Synthesis Precursor

The initial step in a Strecker-type synthesis involves the formation of a cyanohydrin from cyclohexanone. This intermediate is then conceptually closer to the target structure.

Caption: Formation of a cyanohydrin intermediate from cyclohexanone.

Modern Patented Synthesis: Hydrolysis of Dinitriles

Modern industrial syntheses often focus on efficiency and the use of readily available starting materials. Several patents describe the production of cyanocyclohexane carboxylic acids, particularly the 4-cyano isomer, through the partial hydrolysis of 1,4-dicyanocyclohexane.[4][5]

Step-by-Step Protocol: Hydrolysis of 1,4-Dicyanocyclohexane

-

Starting Material: A mixture of cis- and trans-1,4-dicyanocyclohexane is used as the starting material.

-

Reaction Conditions: The dinitrile is reacted with a controlled amount of water, often in the presence of a catalyst, at elevated temperatures. One patented method utilizes hydrochloric acid gas in an organic solvent to form a partial imidate, which is then hydrolyzed.[4]

-

Selective Hydrolysis: The conditions are optimized to favor the hydrolysis of only one of the two nitrile groups, yielding a mixture of cis- and trans-4-cyanocyclohexane-1-carboxylic acid.

-

Isomer Separation: The desired isomer (often the trans isomer) is then separated from the mixture, for example, through fractional precipitation based on solubility differences.[5]

The hydrolysis of a nitrile to a carboxylic acid is a fundamental organic transformation that can be catalyzed by either acid or base.[6][7][8][9]

Mechanism of Acid-Catalyzed Nitrile Hydrolysis

Caption: Generalized mechanism of acid-catalyzed nitrile hydrolysis.

Role in Drug Development and Pharmaceutical Applications

The primary significance of cyanocyclohexane carboxylic acids lies in their role as key intermediates in the synthesis of important pharmaceuticals.

Intermediate for Tranexamic Acid

4-Cyanocyclohexane-1-carboxylic acid is a crucial intermediate in the production of tranexamic acid, an antiplasmin drug used to control bleeding.[10] The synthesis involves the catalytic reduction of the nitrile group to an amine.

Intermediate for Cetraxate Hydrochloride

Trans-4-cyanocyclohexane-1-carboxylic acid is also an intermediate in the synthesis of cetraxate hydrochloride, a medication used for the treatment of ulcers.[4]

The carboxylic acid functional group is a common feature in many pharmaceuticals, contributing to their solubility and ability to interact with biological targets.[11][12][13] The presence of both a nitrile and a carboxylic acid group in this compound and its isomers provides synthetic handles for further molecular elaboration, making it a versatile scaffold in drug design.

Conclusion

This compound, while not a compound with a dramatic discovery story, represents a cornerstone of synthetic organic chemistry with significant industrial applications. Its synthesis has evolved from classic laboratory methods to highly optimized industrial processes. The enduring importance of this molecule is a testament to the power of fundamental organic reactions and their application in the development of life-saving medicines. As drug discovery continues to advance, the demand for such versatile and strategically functionalized intermediates is likely to remain high.

References

-

MySkinRecipes. 1-Cyanocyclohexanecarboxylic acid. [Link]

- Google Patents. JP2008260757A - Process for producing 4-cyanocyclohexane-1-carboxylic acid.

- Google Patents. JPS6310752A - Production of trans-4-cyanocyclohexane-1-carboxylic acid.

- Google Patents. CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.

- Google Patents. JPH0730006B2 - Process for producing trans-4-cyanocyclohexane-1-carboxylic acid.

- Google Patents. US6740765B1 - Method for preparing cyclohexane carboxylic acids.

-

Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

- Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids.

-

OSTI.GOV. Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. [Link]

-

Chemguide. Hydrolysis of nitriles. [Link]

-

Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

-

PubChem. This compound. [Link]

-

BYJU'S. Nitrile to Carboxylic Acid. [Link]

-

Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

-

Filo. Show how cyclohexanecarboxylic acid could be synthesized from cyclohexane in good yield. [Link]

-

SciSpace. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

- Google Patents. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.

-

PubMed. Carboxylic acid (bio)isosteres in drug design. [Link]

Sources

- 1. This compound | C8H11NO2 | CID 22640706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Cyanocyclohexanecarboxylic acid [myskinrecipes.com]

- 3. echemi.com [echemi.com]

- 4. JPS6310752A - Production of trans-4-cyanocyclohexane-1-carboxylic acid - Google Patents [patents.google.com]

- 5. JPH0730006B2 - Process for producing trans-4-cyanocyclohexane-1-carboxylic acid - Google Patents [patents.google.com]

- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

- 10. JP2008260757A - Process for producing 4-cyanocyclohexane-1-carboxylic acid - Google Patents [patents.google.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. scispace.com [scispace.com]

- 13. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Theoretical Examination of 1-Cyanocyclohexane-1-carboxylic acid: A Guide for Researchers

This technical guide provides a detailed theoretical framework for the computational analysis of 1-Cyanocyclohexane-1-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. By leveraging robust computational methodologies, we can elucidate the structural, spectroscopic, and electronic properties of this molecule, offering profound insights that can accelerate research and development efforts. This document is intended for researchers, scientists, and professionals in the field of drug development, providing both a high-level overview and granular, step-by-step protocols for theoretical calculations.

Introduction: The Significance of this compound and the Role of In Silico Analysis

This compound (C₈H₁₁NO₂) is a bifunctional organic compound featuring both a nitrile and a carboxylic acid group attached to the same carbon atom of a cyclohexane ring.[1] This unique geminal arrangement of electron-withdrawing groups imparts distinct chemical properties and reactivity, making it a valuable building block in the synthesis of more complex molecules, including pharmaceutical agents. The rigid cyclohexyl scaffold provides a defined three-dimensional structure, a desirable trait in drug design for achieving specific interactions with biological targets.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemical research. They provide a means to investigate molecular properties that may be difficult or time-consuming to measure experimentally. For a molecule like this compound, computational methods can predict its stable conformation, vibrational frequencies (correlating to its infrared spectrum), NMR chemical shifts, and electronic properties that govern its reactivity. These insights are invaluable for understanding its behavior in biological systems and for designing novel derivatives with enhanced therapeutic potential.

Molecular Structure and Conformation

The initial step in the theoretical analysis of any molecule is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a computational process that seeks the minimum energy conformation of the molecule.

Conformational Analysis

The cyclohexane ring can exist in several conformations, with the chair form being the most stable. For this compound, the chair conformation is the starting point for geometry optimization. The key consideration is the axial versus equatorial positioning of the cyano and carboxylic acid groups. Due to steric hindrance, it is generally expected that the bulkier carboxylic acid group will preferentially occupy the equatorial position to minimize steric strain. However, the geminal substitution pattern presents a unique case that warrants detailed computational investigation.

Computational Methodology: A Validated Approach